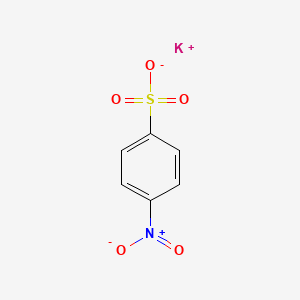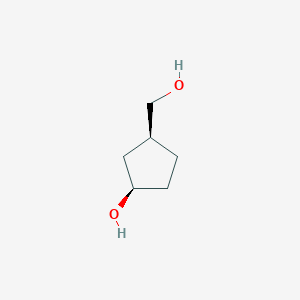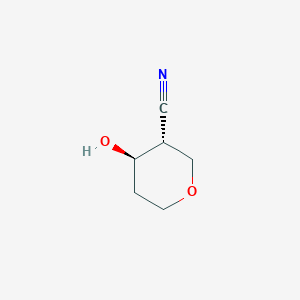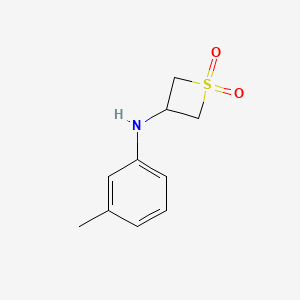
Potassium 4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-nitrobenzenesulfonate is an organic compound with the molecular formula C6H4KNO5S. It is a potassium salt of 4-nitrobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in organic synthesis and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 4-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene using sulfur trioxide (SO3) as the sulfonating agent. The reaction is typically conducted in a microreactor, which allows for precise control of reaction conditions such as temperature and molar ratios of reactants . The general reaction is as follows:
C6H5NO2+SO3→C6H4(NO2)SO3H
The resulting 4-nitrobenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 4-nitrobenzenesulfonyl chloride, followed by neutralization with potassium hydroxide . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different sulfonate derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) and other strong bases.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Products include various substituted benzenesulfonates.
Reduction: The major product is 4-aminobenzenesulfonate.
Oxidation: Products include higher oxidation state sulfonates.
Aplicaciones Científicas De Investigación
Potassium 4-nitrobenzenesulfonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which potassium 4-nitrobenzenesulfonate exerts its effects involves its ability to act as a sulfonating agent. The compound can donate its sulfonate group to other molecules, facilitating various chemical transformations. The nitro group also plays a role in its reactivity, particularly in reduction and substitution reactions .
Comparación Con Compuestos Similares
4-Nitrobenzenesulfonic Acid: Similar in structure but lacks the potassium ion.
4-Aminobenzenesulfonic Acid: A reduction product of potassium 4-nitrobenzenesulfonate.
Potassium Benzenesulfonate: Lacks the nitro group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both the nitro and sulfonate groups, which confer distinct chemical properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the sulfonate group increases its solubility and stability in aqueous solutions .
Propiedades
Fórmula molecular |
C6H4KNO5S |
|---|---|
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
potassium;4-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
FERODINMFGAWHO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)

![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)

